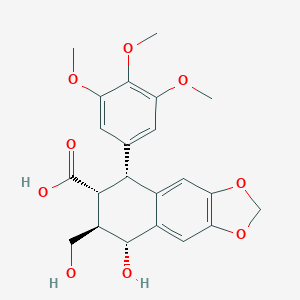
Podophyllinic acid
Description
Podophyllinic acid (C₁₅H₁₆O₇) is a hydroxycarboxylic acid derived from podophyllotoxin, a lignan isolated from Podophyllum species (e.g., P. emodi and P. peltatum) . It is formed via alkaline hydration of podophyllotoxin (C₁₅H₁₄O₆), followed by lactonization to yield picropodophyllin, an isomer of podophyllotoxin . Key properties include:
Properties
CAS No. |
1853-37-8 |
|---|---|
Molecular Formula |
C22H24O9 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19-,20-/m0/s1 |
InChI Key |
XRBSKUSTLXISAB-XVVDYKMHSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Synonyms |
podophyllic acid podophyllinic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Podophyllotoxin
Picropodophyllin (this compound Lactone)
This compound 2-Ethylhydrazide (Mitopodozide)
Podophyllic Aldehyde Derivatives
Podophylloresin
- Composition: Mixture of podophyllotoxin, this compound, and non-purgative resins .
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Formula | CAS | Melting Point (°C) | Optical Rotation ([α]D) | Key Application |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₆O₇ | 1853-37-8 | 164–168 | -199.9° (ethanol) | Intermediate for drugs |
| Podophyllotoxin | C₁₅H₁₄O₆ | 518-28-5 | 183–184 | -132° (chloroform) | Antiviral, topical |
| Mitopodozide | C₂₄H₃₀N₂O₈ | 1508-45-8 | 222–224 | -154° (chloroform) | Lung cancer therapy |
| Picropodophyllin | C₁₅H₁₄O₇ | 23180-57-6 | 228–230 | +35° (chloroform) | Tubulin research |
Research and Discrepancies
- Formula Conflict : lists podophyllotoxin as C₂₂H₂₂O₈, conflicting with older sources (C₁₅H₁₄O₆). This discrepancy may arise from glycosylation or mislabeling in recent studies .
- Derivative Optimization : Modifications at C-9 (e.g., aldehydes, hydrazides) enhance specificity and reduce toxicity compared to parent compounds .
Q & A
Q. How do researchers account for clustered data in studies comparing this compound derivatives across multiple cancer models?
- Use mixed-effects models to handle nested data (e.g., multiple cell lines per derivative). Adjust for intra-class correlation using software like R’s
lme4or SAS’sPROC MIXED. Report intracluster correlation coefficients (ICCs) to quantify data dependency .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound derivatives and other anticancer agents?
- Apply the Chou-Talalay method to calculate combination indices (CI):
- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
- Validate with isobologram analysis and Bliss independence models .
Q. How should researchers design studies to evaluate the environmental toxicity of this compound derivatives?
- Follow OECD guidelines for ecotoxicity testing:
- Acute toxicity : Daphnia magna immobilization assay.
- Chronic toxicity : Algal growth inhibition tests (OECD 201).
- Bioaccumulation : LogP measurements and quantitative structure-activity relationship (QSAR) modeling .
Data Interpretation and Reporting
Q. What criteria should be used to prioritize this compound derivatives for preclinical development?
- Prioritize compounds with:
- IC50 values < 1 µM in ≥3 cancer cell lines.
- Selectivity indices (normal vs. cancerous cells) > 10.
- Favorable ADMET profiles (e.g., CYP450 inhibition < 50%) .
Q. How can researchers address reproducibility challenges in this compound studies, particularly in synthetic protocols?
- Provide detailed supplementary information, including:
- Step-by-step reaction conditions (temperature, solvent ratios).
- Raw spectral data (NMR, IR) in supporting files.
- Batch-specific variability assessments using ANOVA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


